molecular formula C19H19ClN2O3 B4007962 3-chloro-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide

3-chloro-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide

Cat. No.: B4007962
M. Wt: 358.8 g/mol
InChI Key: QNSNRJIQJPATNE-UHFFFAOYSA-N
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Description

3-chloro-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a tetrahydrofuran-2-ylmethyl carbamoyl moiety, making it a unique structure for research and industrial applications.

Scientific Research Applications

3-chloro-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorobenzoyl chloride with 3-aminophenyl tetrahydrofuran-2-ylmethyl carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide
  • 3-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Uniqueness

3-chloro-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its tetrahydrofuran-2-ylmethyl carbamoyl moiety provides distinct steric and electronic characteristics, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-15-6-1-4-13(10-15)19(24)22-16-7-2-5-14(11-16)18(23)21-12-17-8-3-9-25-17/h1-2,4-7,10-11,17H,3,8-9,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSNRJIQJPATNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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